molecular formula C14H29N3O4 B1663945 Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate CAS No. 117499-16-8

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate

Cat. No. B1663945
M. Wt: 303.4 g/mol
InChI Key: KNORWRWRHNHJAV-UHFFFAOYSA-N
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Patent
US07781417B2

Procedure details

A solution of diethylenetriamine (0.42 g; 4.1 mmol) in tetrahydrofuran (THF; 5 ml) is stirred at 0° C. under nitrogen for 20 minutes. A solution of 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON; 2.04 g; 8.2 mmol) in THF (5 ml) is then added dropwise and the reaction mixture is stirred at 0° C. for 1 hour. The solvent is eliminated at reduced pressure and the resulting residue is purified by silica gel column chromatography with methanol-ammonium hydroxide 100:3. 1.2 g (yield 96%) of an oil having the following characteristics is thus obtained:
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH2:7].[C:8]([O:12][C:13]([O:15]N=C(C1C=CC=CC=1)C#N)=O)([CH3:11])([CH3:10])[CH3:9]>O1CCCC1>[C:8]([O:12][C:13]([NH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][C:13]([O:12][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:15])=[O:15])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
NCCNCCN
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting residue is purified by silica gel column chromatography with methanol-ammonium hydroxide 100:3

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.